molecular formula C15H19N3O2 B11846596 1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886502-91-6

1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11846596
CAS No.: 886502-91-6
M. Wt: 273.33 g/mol
InChI Key: WPXOUFWTYGVFPW-UHFFFAOYSA-N
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Description

1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

The synthesis of 1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . Industrial production methods often utilize multi-step synthesis routes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may mimic or inhibit natural substrates .

Comparison with Similar Compounds

1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other pyrazolopyridine derivatives such as:

  • 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 1-phenyl-3-methyl-5-amino-pyrazole derivatives

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities .

Properties

CAS No.

886502-91-6

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H19N3O2/c1-3-4-7-18-14-13(9(2)17-18)11(15(19)20)8-12(16-14)10-5-6-10/h8,10H,3-7H2,1-2H3,(H,19,20)

InChI Key

WPXOUFWTYGVFPW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)O

Origin of Product

United States

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